molecular formula C16H20N2O3S2 B2560620 N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 953971-94-3

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2560620
CAS No.: 953971-94-3
M. Wt: 352.47
InChI Key: UNCDALXBZKOZPN-UHFFFAOYSA-N
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Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(2-phenylmorpholin-4-yl)ethylamine. This intermediate can be synthesized through the reaction of 2-phenylmorpholine with ethylene oxide under basic conditions .

The next step involves the sulfonation of thiophene to introduce the sulfonamide group. This can be achieved by reacting thiophene with chlorosulfonic acid, followed by the addition of the intermediate 2-(2-phenylmorpholin-4-yl)ethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring and phenyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-phenylmorpholin-4-yl)ethyl]amine: Lacks the thiophene sulfonamide moiety.

    Thiophene-2-sulfonamide: Lacks the morpholine and phenyl groups.

    2-Phenylmorpholine: Lacks the ethyl linkage and thiophene sulfonamide group.

Uniqueness

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is unique due to its combination of a morpholine ring, phenyl group, and thiophene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-23(20,16-7-4-12-22-16)17-8-9-18-10-11-21-15(13-18)14-5-2-1-3-6-14/h1-7,12,15,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDALXBZKOZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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